molecular formula C20H16N4O4 B13369282 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol CAS No. 954239-91-9

4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol

Cat. No.: B13369282
CAS No.: 954239-91-9
M. Wt: 376.4 g/mol
InChI Key: DXMRKNLJCIMJRA-UHFFFAOYSA-N
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Description

4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol is a complex organic compound that features a unique combination of benzodioxin, imidazopyrimidine, and benzenediol moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin core. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst . The resulting benzodioxin is then subjected to further functionalization to introduce the imidazopyrimidine and benzenediol groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol can undergo various chemical reactions, including:

    Oxidation: The benzenediol moiety can be oxidized to form quinones.

    Reduction: The imidazopyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and imidazopyrimidine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenediol moiety would yield quinones, while nucleophilic substitution could introduce various functional groups into the molecule.

Scientific Research Applications

4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways that lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

954239-91-9

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]benzene-1,2-diol

InChI

InChI=1S/C20H16N4O4/c25-14-4-2-12(10-15(14)26)18-19(24-7-1-6-21-20(24)23-18)22-13-3-5-16-17(11-13)28-9-8-27-16/h1-7,10-11,22,25-26H,8-9H2

InChI Key

DXMRKNLJCIMJRA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=CC=N4)C5=CC(=C(C=C5)O)O

Origin of Product

United States

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